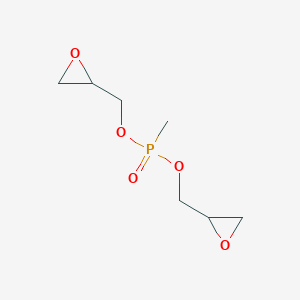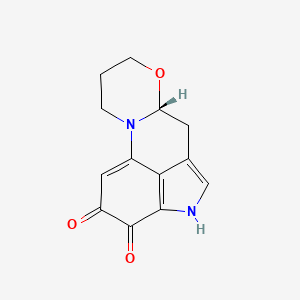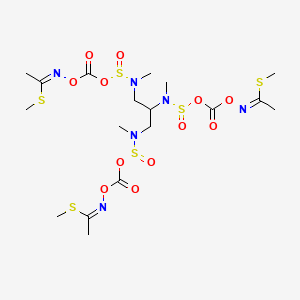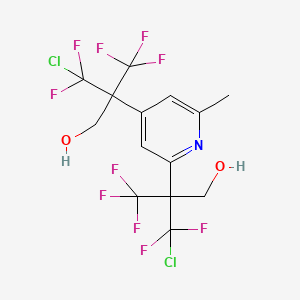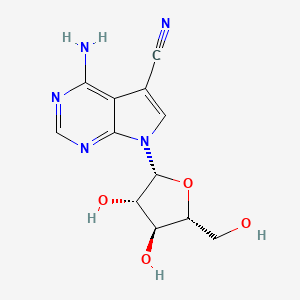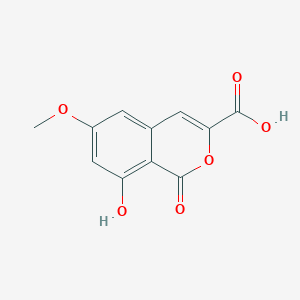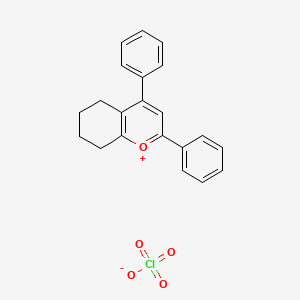
1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrylium compounds, which are characterized by a benzopyrylium core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2,4-diphenyl-1,3-butadiene with a suitable benzopyrylium salt in the presence of a strong acid like perchloric acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, can introduce different substituents onto the benzopyrylium core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyrylium oxides, while substitution reactions can produce various substituted benzopyrylium derivatives.
Scientific Research Applications
1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. For example, its derivatives may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- 8-Benzylidene-2,4-diphenyl-5,6,7,8-tetrahydro-benzopyrylium tetrafluoroborate
- 2,4-Diphenyl-5,6,7,8-tetrahydrobenzopyrylium tetrafluoroborate
- 2,6-Diphenyl-4-methylpyrylium tetrafluoroborate
Comparison: Compared to these similar compounds, 1-Benzopyrylium, 5,6,7,8-tetrahydro-2,4-diphenyl-, perchlorate exhibits unique properties due to the presence of the perchlorate anion. This anion can influence the compound’s reactivity, stability, and solubility, making it distinct from its analogs.
Properties
CAS No. |
15997-44-1 |
|---|---|
Molecular Formula |
C21H19ClO5 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
2,4-diphenyl-5,6,7,8-tetrahydrochromen-1-ium;perchlorate |
InChI |
InChI=1S/C21H19O.ClHO4/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20;2-1(3,4)5/h1-6,9-12,15H,7-8,13-14H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DVJJEKFGOJCTJN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




